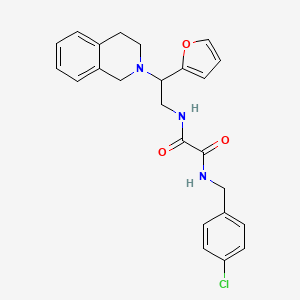
1-(Thiazol-2-yl)-4-(2-(trifluoromethyl)benzoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiazol-2-yl)-4-(2-(trifluoromethyl)benzoyl)piperazin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. This compound is also known as TFP or TFP-2 and has a molecular formula of C17H13F3N4OS.
Wirkmechanismus
TFP-2 has been found to act as a potent inhibitor of various enzymes, including phosphodiesterase, phospholipase A2, and acetylcholinesterase, by binding to their active sites. This binding results in the inhibition of enzyme activity, which can lead to various physiological and biochemical effects.
Biochemical and physiological effects:
TFP-2 has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. TFP-2 has also been found to inhibit platelet aggregation and reduce the formation of thrombus, which makes it a potential candidate for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of TFP-2 is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying enzyme function and inhibition. However, one of the limitations of TFP-2 is its low solubility in water, which can make it challenging to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for the research on TFP-2. One of the potential applications of TFP-2 is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TFP-2 has been found to exhibit neuroprotective effects and can potentially prevent the progression of these diseases. Another future direction for TFP-2 research is in the development of new drugs for the treatment of cardiovascular diseases. TFP-2 has been found to inhibit platelet aggregation and reduce the formation of thrombus, which makes it a potential candidate for the development of new antiplatelet drugs.
Synthesemethoden
The synthesis of TFP-2 involves a multistep process that starts with the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to produce the intermediate compound, which is further reacted with piperazine to yield the final product, TFP-2.
Wissenschaftliche Forschungsanwendungen
TFP-2 has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of TFP-2 is in the field of drug discovery, where it is used as a lead compound for the development of new drugs. TFP-2 has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase, phospholipase A2, and acetylcholinesterase, which are important targets for drug discovery.
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c16-15(17,18)11-4-2-1-3-10(11)13(23)20-6-7-21(12(22)9-20)14-19-5-8-24-14/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPPCFKZDOFHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2948926.png)
![3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948927.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2948931.png)
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2948932.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948933.png)

![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)




